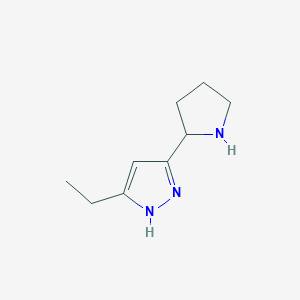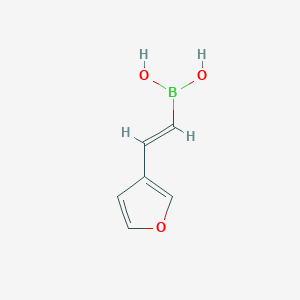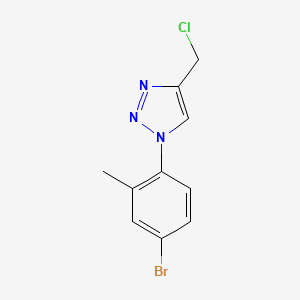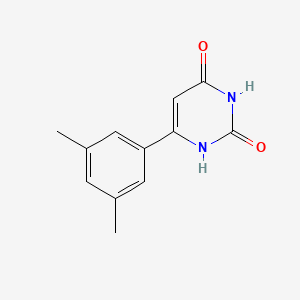
(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : A study by Becerra et al. (2021) reported the synthesis of a novel pyrazolyl methanamine derivative at ambient temperature, demonstrating a method for creating similar compounds including 1-ethyl-3-phenyl-1H-pyrazol-4-yl methanamine (Becerra, Cobo, & Castillo, 2021).
Crystal Structure Analysis : The crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which are structurally related to 1-ethyl-3-phenyl-1H-pyrazol-4-yl methanamine, were investigated, providing insights into the physical properties of these compounds (Zheng et al., 2011).
Potential Therapeutic Applications
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, closely related to 1-ethyl-3-phenyl-1H-pyrazol-4-yl methanamine, showed significant antimicrobial and anticancer activities, suggesting potential for developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Alzheimer's Disease Treatment : Kumar et al. (2013) studied 3-aryl-1-phenyl-1H-pyrazole derivatives for their inhibitory properties against acetylcholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease. This suggests potential applications of structurally similar compounds in treating neurodegenerative disorders (Kumar et al., 2013).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have a broad spectrum of biological activities . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
It is suggested that the primary amine of 5-amino-pyrazole attacks the highly electrophilic position of certain compounds, leading to the formation of various products . This suggests that (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with pyrazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
(1-ethyl-3-phenylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUWJYTZFPDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)

![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)




![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)



![2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1471746.png)

